molecular formula C17H13ClFN3O B12744184 6'-Chloro-4'-(2-fluorophenyl)spiro(pyrrolidine-3,2'(1'H)-quinazolin)-5-one CAS No. 112634-58-9

6'-Chloro-4'-(2-fluorophenyl)spiro(pyrrolidine-3,2'(1'H)-quinazolin)-5-one

Cat. No.: B12744184
CAS No.: 112634-58-9
M. Wt: 329.8 g/mol
InChI Key: FBZZFERPOIOJFG-UHFFFAOYSA-N
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Description

6’-Chloro-4’-(2-fluorophenyl)spiro(pyrrolidine-3,2’(1’H)-quinazolin)-5-one is a spirocyclic compound characterized by a unique structure where a pyrrolidine ring is fused to a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-4’-(2-fluorophenyl)spiro(pyrrolidine-3,2’(1’H)-quinazolin)-5-one typically involves the formation of the spirocyclic structure through a series of reactions. One common approach is the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-4’-(2-fluorophenyl)spiro(pyrrolidine-3,2’(1’H)-quinazolin)-5-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6’-Chloro-4’-(2-fluorophenyl)spiro(pyrrolidine-3,2’(1’H)-quinazolin)-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’-Chloro-4’-(2-fluorophenyl)spiro(pyrrolidine-3,2’(1’H)-quinazolin)-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Compounds with a spirocyclic oxindole core.

    Spirocyclic quinazolines: Compounds with a spirocyclic quinazoline structure.

Uniqueness

6’-Chloro-4’-(2-fluorophenyl)spiro(pyrrolidine-3,2’(1’H)-quinazolin)-5-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

112634-58-9

Molecular Formula

C17H13ClFN3O

Molecular Weight

329.8 g/mol

IUPAC Name

6-chloro-4-(2-fluorophenyl)spiro[1H-quinazoline-2,4'-pyrrolidine]-2'-one

InChI

InChI=1S/C17H13ClFN3O/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)22-17(21-14)8-15(23)20-9-17/h1-7,21H,8-9H2,(H,20,23)

InChI Key

FBZZFERPOIOJFG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC12NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4F

Origin of Product

United States

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